

Camphene: A Technical Guide to its Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Camphene**

Cat. No.: **B042988**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **camphene**, a bicyclic monoterpene of significant interest in various scientific and industrial fields, including fragrance, polymer synthesis, and pharmaceutical development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and established synthetic protocols.

Chemical Structure and IUPAC Name

Camphene is a bicyclic monoterpene with the chemical formula $C_{10}H_{16}$.^[1] Its structure consists of a bicyclo[2.2.1]heptane (also known as a norbornane) skeleton with two methyl groups attached to the same carbon atom (C2) and an exocyclic methylene group at C3.

The preferred IUPAC name for **camphene** is 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane. ^[1] It is also known by other names such as 2,2-dimethyl-3-methylenenorbornane. **Camphene** exists as a racemic mixture of two enantiomers, (+)-**camphene** and (-)-**camphene**.

Physicochemical Properties

Camphene is a white, crystalline solid with a characteristic pungent, camphor-like odor. It is practically insoluble in water but soluble in common organic solvents like ethanol, ether, and chloroform. A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₆	[1]
Molar Mass	136.23 g/mol	[1]
Melting Point	48-52 °C	
Boiling Point	159-160 °C	
Density	0.842 g/cm ³ at 20 °C	
Flash Point	36 °C	
Water Solubility	4.6 mg/L at 25 °C	[1]
Refractive Index	1.455 at 589 nm and 55 °C	

Table 1: Key Physicochemical Properties of **Camphene**.

Experimental Protocols: Synthesis of Camphene

The industrial production of **camphene** is primarily achieved through the acid-catalyzed isomerization of α -pinene, a major constituent of turpentine. This reaction proceeds via a Wagner-Meerwein rearrangement, a classic example of a carbocation rearrangement in organic chemistry.

Laboratory-Scale Synthesis of Camphene from α -Pinene

This protocol describes a representative laboratory procedure for the synthesis of **camphene** from α -pinene using a solid acid catalyst.

Materials:

- α -Pinene (98% purity)
- Activated Montmorillonite K-10 clay (or another suitable solid acid catalyst like titanium dioxide)
- Anhydrous sodium sulfate

- Hexane (or other suitable solvent)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Procedure:

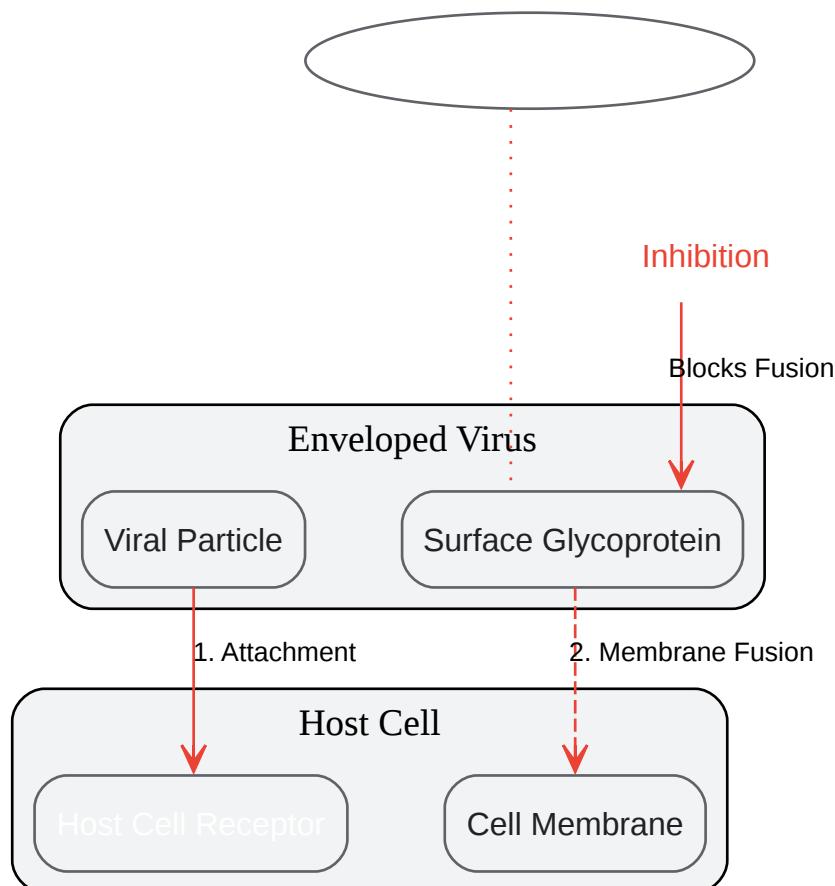
- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place α -pinene and the activated montmorillonite K-10 clay catalyst (typically 5-10% by weight of α -pinene).
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained around the boiling point of α -pinene (approximately 156 °C).
- Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of α -pinene and the selectivity for **camphene**. The reaction is typically run for several hours.
- Work-up: After the reaction is complete (as determined by GC-MS analysis), cool the mixture to room temperature.
- Filtration: Dilute the reaction mixture with a suitable solvent like hexane and filter to remove the solid catalyst.
- Washing: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.

- Drying: Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the solvent using a rotary evaporator.
- Purification: The crude product, which will contain **camphene** along with other isomers like tricyclene and unreacted α -pinene, can be purified by fractional distillation under reduced pressure.

Expected Outcome:

The yield and selectivity of **camphene** are highly dependent on the catalyst, reaction temperature, and reaction time. Typically, yields in the range of 60-80% can be achieved.

Key Chemical Transformations and Biological Significance


The synthesis of **camphene** from α -pinene is a classic example of a carbocation-mediated rearrangement. The proposed mechanism is illustrated in the workflow diagram below.

[Click to download full resolution via product page](#)

Caption: Wagner-Meerwein rearrangement in the synthesis of **camphene** from α -pinene.

Recent research has highlighted the potential of **camphene** and its derivatives in drug development. Studies have shown that **camphene** exhibits anti-inflammatory and antiviral properties. For instance, some **camphene** derivatives have been found to inhibit the entry of enveloped viruses into host cells by interfering with the membrane fusion process.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of viral entry inhibition by a **camphene** derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Camphene: A Technical Guide to its Structure, Properties, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042988#camphene-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com